

Structure and IUPAC name of 4-(4-Chlorophenyl)piperidine-2,6-dione

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)piperidine-2,6-dione

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An In-Depth Technical Guide to **4-(4-Chlorophenyl)piperidine-2,6-dione**

Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorophenyl)piperidine-2,6-dione**, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, systematic nomenclature, and key physicochemical properties. It further explores established synthetic routes, methodologies for structural elucidation, and the compound's known biological context, primarily as a registered impurity of the drug Baclofen. Safety and handling protocols based on the Globally Harmonized System (GHS) are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, or investigation of this molecule and its derivatives.

Chemical Identity and Physicochemical Properties

4-(4-Chlorophenyl)piperidine-2,6-dione, also known by its synonym 3-(4-chlorophenyl)glutarimide, is a derivative of piperidine featuring a dione functional group and a para-substituted chlorophenyl moiety.^{[1][2]} Its unique structure makes it a subject of interest in synthetic chemistry and as a reference standard in pharmaceutical analysis.

Structure and Nomenclature

The formal IUPAC name for this compound is **4-(4-chlorophenyl)piperidine-2,6-dione**.[\[2\]](#)[\[3\]](#) It is systematically identified by the CAS Registry Number 84803-46-3.[\[1\]](#)[\[2\]](#)[\[4\]](#)

The molecular structure consists of a central six-membered piperidine ring, which is functionalized with two carbonyl groups at positions 2 and 6, forming a glutarimide substructure. A 4-chlorophenyl group is attached at the 4-position of this ring.

Figure 1: 2D structure of **4-(4-Chlorophenyl)piperidine-2,6-dione**.

Physicochemical Data

The compound is typically supplied as an off-white to white solid.[\[4\]](#)[\[5\]](#) Its key properties, compiled from various chemical databases, are summarized below for easy reference.

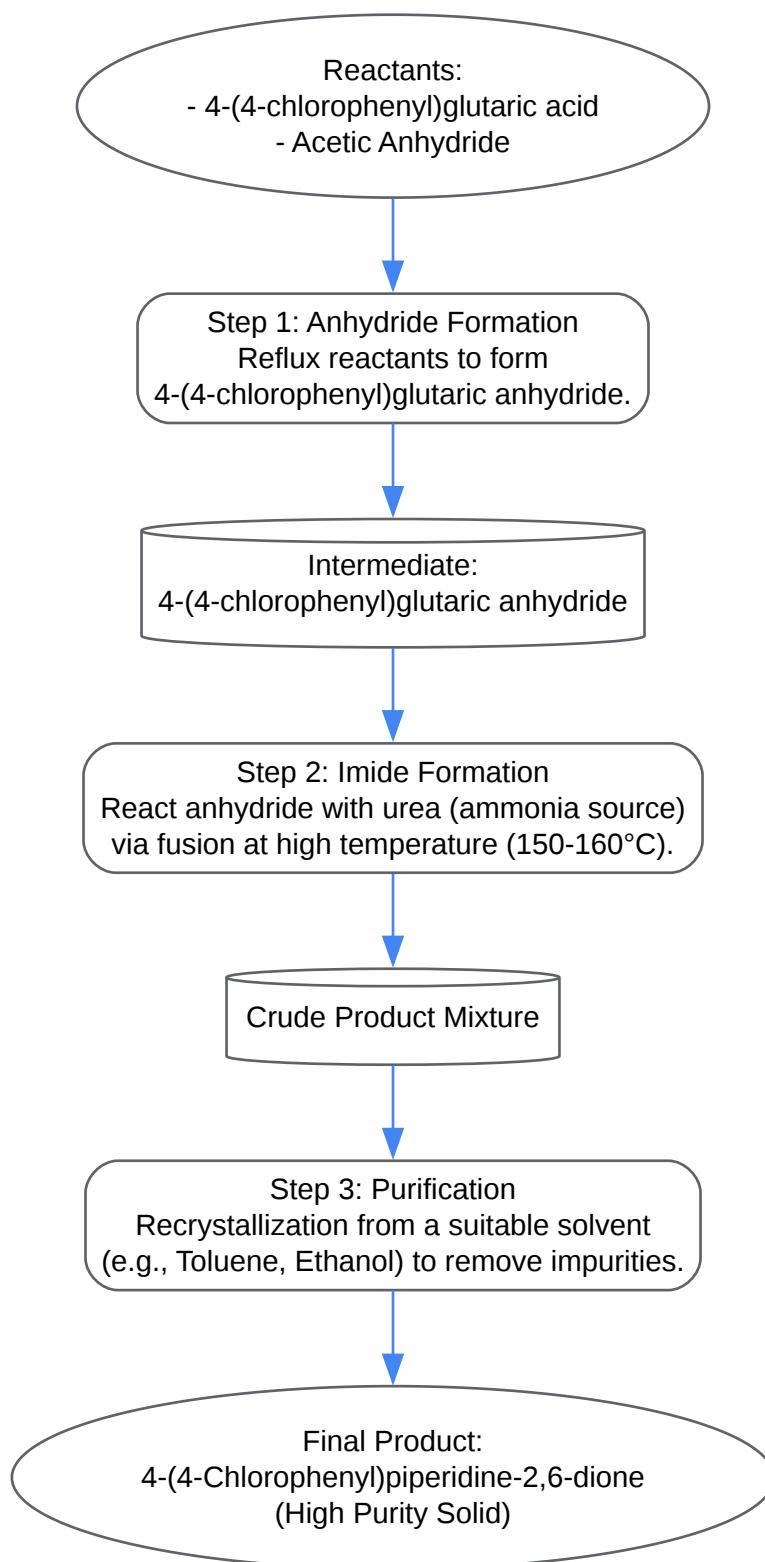
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ CINO ₂	[1] [2] [4]
Molecular Weight	223.66 g/mol	[4] [6]
Monoisotopic Mass	223.0400063 Da	[2] [7]
Melting Point	167-171 °C	[4]
Boiling Point (est.)	418.7 °C at 760 mmHg	[6] [8]
Density (est.)	1.303 g/cm ³	[6] [8]
Solubility	Soluble in Chloroform, Dioxane	[4]
InChI Key	KOZWYRYCGOBBKD-UHFFFAOYSA-N	[1] [2]
SMILES	C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl	[2] [9]

Synthesis and Purification

The synthesis of **4-(4-Chlorophenyl)piperidine-2,6-dione** is not extensively detailed in peer-reviewed literature; however, its structure as a glutarimide derivative suggests a plausible and efficient synthetic strategy based on established organic chemistry principles. The most

common approach for synthesizing N-unsubstituted glutarimides involves the cyclization of corresponding glutaric acid derivatives.

A general and reliable method involves the reaction of a substituted glutaric anhydride with a source of ammonia, followed by thermal or chemical dehydration to form the imide ring.[\[10\]](#) This approach offers high yields and operational simplicity.



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Figure 2: Proposed synthetic workflow for **4-(4-Chlorophenyl)piperidine-2,6-dione**.

Experimental Protocol (Representative)

The following protocol describes a representative synthesis based on the general principles of glutarimide formation. Causality: Acetic anhydride is used as a dehydrating agent to form the cyclic glutaric anhydride from the corresponding dicarboxylic acid. Urea serves as a convenient solid source of ammonia at high temperatures, which attacks the anhydride to form a glutaramide intermediate that subsequently cyclizes to the imide upon heating.[\[10\]](#)

- Anhydride Formation:
 - In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-(4-chlorophenyl)glutaric acid in 3.0 equivalents of acetic anhydride.
 - Heat the mixture to reflux for 2-3 hours until the solid dissolves completely, indicating the formation of 4-(4-chlorophenyl)glutaric anhydride.
 - Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude anhydride.
- Imide Cyclization:
 - To the crude anhydride, add 1.5 equivalents of urea.
 - Heat the mixture with stirring in an oil bath to 150-160 °C. The mixture will melt and evolve gas. Maintain this temperature for 30-45 minutes.
 - Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the anhydride starting material.
- Purification:
 - Allow the reaction mixture to cool to room temperature, resulting in a solid mass.
 - Dissolve the crude solid in a minimal amount of hot toluene or ethanol.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

- Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure **4-(4-Chlorophenyl)piperidine-2,6-dione**.^[6]

Structural Elucidation and Characterization

To confirm the identity and purity of synthesized **4-(4-Chlorophenyl)piperidine-2,6-dione**, a suite of standard analytical techniques is employed. Reputable chemical suppliers provide a comprehensive Certificate of Analysis (CoA) that typically includes data from the following methods.^[11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $^1\text{H-NMR}$ is critical for confirming the proton environment. Expected signals include: aromatic protons in the 7.0-7.5 ppm range (two doublets), a multiplet for the methine proton at the 4-position, multiplets for the diastereotopic methylene protons at the 3- and 5-positions, and a broad singlet for the N-H proton.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would show the protonated molecule $[\text{M}+\text{H}]^+$ at $\text{m/z} \approx 224.04$.^[7]
- Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks would include N-H stretching (around 3200 cm^{-1}) and strong C=O stretching for the imide carbonyls (around $1700\text{-}1750 \text{ cm}^{-1}$).
- High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound. A single sharp peak under appropriate conditions (e.g., reverse-phase C18 column) indicates high purity.

Biological Context and Potential Applications

Pharmaceutical Impurity

4-(4-Chlorophenyl)piperidine-2,6-dione is recognized in pharmaceutical contexts primarily as a known impurity of Baclofen.^{[2][11]} Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABAB receptors. The presence of impurities in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory agencies, making the synthesis and characterization of this compound vital for use as a reference standard in quality control and analytical method development.

Potential Pharmacological Activity

While extensive research on the specific biological activity of this compound is limited, some sources suggest that it may have potential as an anti-inflammatory agent and an immunomodulator.^[5] This is plausible given that the glutarimide core is a key feature of immunomodulatory drugs like thalidomide and its analogs (lenalidomide, pomalidomide). However, it must be emphasized that dedicated studies are required to validate these potential activities and elucidate any mechanism of action. Research on structurally related 4-arylpiperidine derivatives has shown a wide range of biological activities, including analgesic effects, highlighting the potential of this chemical scaffold in drug discovery.^{[12][13]}

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-(4-Chlorophenyl)piperidine-2,6-dione** is classified as harmful if swallowed.^{[2][6]}

- GHS Pictogram: Exclamation Mark
- Hazard Statement: H302: Harmful if swallowed.
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P330: Rinse mouth.
 - P501: Dispose of contents/container in accordance with local regulations.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

4-(4-Chlorophenyl)piperidine-2,6-dione is a well-defined chemical entity with significant relevance as a pharmaceutical impurity standard. Its synthesis is achievable through straightforward organic chemistry principles, and its structure can be unequivocally confirmed using modern analytical techniques. While its own pharmacological profile is not yet thoroughly investigated, its structural relationship to potent biologically active molecules suggests it may be a valuable scaffold for future drug discovery efforts. This guide provides the core technical information required for professionals working with this compound.

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